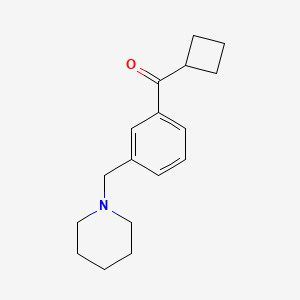
Cyclobutyl 3-(piperidinomethyl)phenyl ketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclobutyl 3-(piperidinomethyl)phenyl ketone, also known as CPK, is an organic compound1. It has a molecular formula of C17H23NO and a molecular weight of 257.37 g/mol1.
Synthesis Analysis
The synthesis of Cyclobutyl 3-(piperidinomethyl)phenyl ketone is not explicitly mentioned in the search results. However, it’s available for purchase for pharmaceutical testing2.Molecular Structure Analysis
The molecular structure of Cyclobutyl 3-(piperidinomethyl)phenyl ketone consists of a cyclobutyl group, a phenyl group, and a piperidinomethyl group1. The exact structure is not provided in the search results.
Chemical Reactions Analysis
The specific chemical reactions involving Cyclobutyl 3-(piperidinomethyl)phenyl ketone are not detailed in the search results. More research may be needed to fully understand its reactivity.Physical And Chemical Properties Analysis
Cyclobutyl 3-(piperidinomethyl)phenyl ketone has a molecular weight of 257.37 g/mol1. Other physical and chemical properties are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Spiroannelation of Cyclopentanone
- Cyclobutyl phenyl sulfoxide and related compounds, including cyclobutyl phenyl ketone derivatives, have been synthesized and used effectively in the spiroannelation of cyclopentanone. This process involves the formation of β-hydroxy sulfoxides and subsequent ring enlargement and hydrolysis, leading to the production of cyclopentanones and sulfanylcyclopentene (Fitjer, Schlotmann, & Noltemeyer, 1995).
Interaction with Carbanion Centers
- Studies on cyclobutylcarbinyl phenyl ketones revealed no significant stabilization of adjacent carbanion centers by the cyclobutyl group, unlike the cyclopropyl group. This research helps in understanding the stabilizing effects of different cycloalkyl groups on carbanion centers (Güven & Peynircioǧlu, 2002).
Fischer Indolisation
- Cyclobutyl phenyl ketone phenylhydrazones undergo Fischer indolisation, leading to the formation of various indole derivatives. This reaction is significant in synthesizing complex heterocyclic compounds (Robinson, Khan, & Shaw, 1987).
Synthesis of Tetrahydrofurans and Cyclopentanones
- Cyclobutyl derivatives have been used in l-proline-catalyzed asymmetric aldol reactions with ketones, facilitating the synthesis of spiro- and fused-cyclobutyl tetrahydrofurans and cyclopentanones. This highlights their utility in constructing carbo- and heterocyclic compounds (Bernard et al., 2007).
Cyclobutyl Phenyl Sulfide Synthesis
- Cyclobutyl phenyl sulfide, a precursor to cyclobutyl phenyl sulfoxide, has been synthesized for the large-scale production of glucokinase activators, potentially useful in treating type 2 diabetes. This demonstrates the applicability of cyclobutyl phenyl ketone derivatives in medicinal chemistry (Fyfe & Rasamison, 2005).
Antibacterial Activity
- Certain cyclobutyl benzofuran-2-yl-ketones and their derivatives have been synthesized and found to exhibit antimicrobial activity against various microorganisms, indicating their potential use in developing new antibacterial agents (Koca, Ahmedzade, Cukurovalı, & Kazaz, 2005).
Safety And Hazards
Specific safety and hazard information for Cyclobutyl 3-(piperidinomethyl)phenyl ketone is not available in the search results. However, general safety measures for handling chemicals include moving to fresh air if inhaled, washing off with soap and plenty of water in case of skin contact, and flushing eyes with water as a precaution in case of eye contact3.
Zukünftige Richtungen
Cyclobutyl 3-(piperidinomethyl)phenyl ketone has gained a lot of attention in the scientific community due to its numerous applications in various fields1. However, the specific future directions are not mentioned in the search results.
Please note that the information provided is based on the available search results and may not be comprehensive. For a more detailed analysis, please refer to the relevant scientific literature and safety data sheets.
Eigenschaften
IUPAC Name |
cyclobutyl-[3-(piperidin-1-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO/c19-17(15-7-5-8-15)16-9-4-6-14(12-16)13-18-10-2-1-3-11-18/h4,6,9,12,15H,1-3,5,7-8,10-11,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTUBPGBTQNHCTF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3CCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20643170 |
Source


|
| Record name | Cyclobutyl{3-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20643170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutyl 3-(piperidinomethyl)phenyl ketone | |
CAS RN |
898793-68-5 |
Source


|
| Record name | Cyclobutyl[3-(1-piperidinylmethyl)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898793-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclobutyl{3-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20643170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-Difluoro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1325584.png)
![3,4-Difluoro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1325585.png)
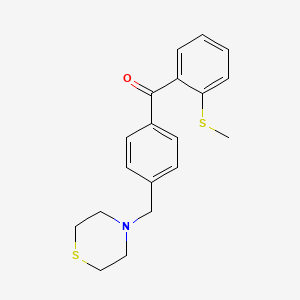
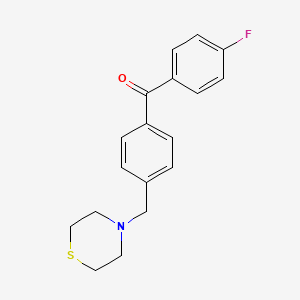
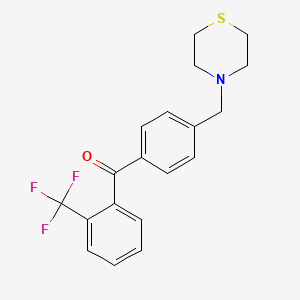
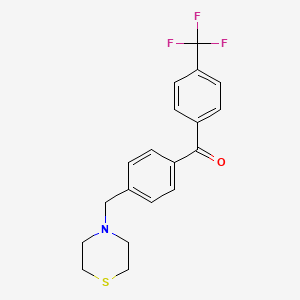
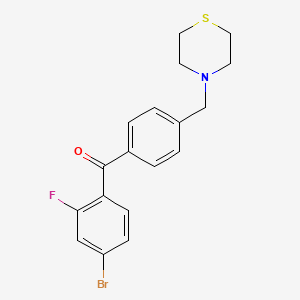
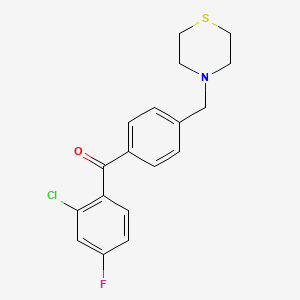
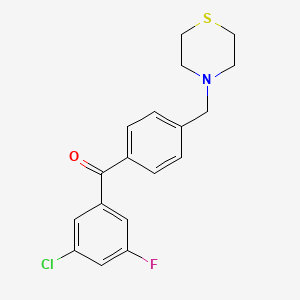
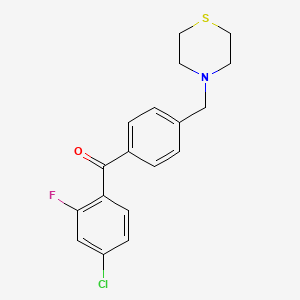
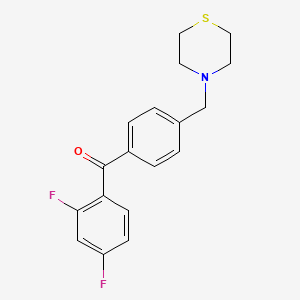
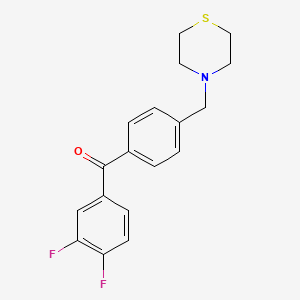
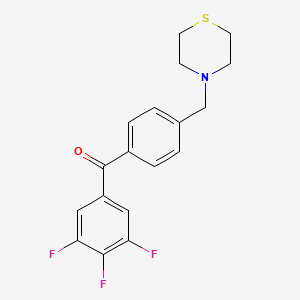
![Ethyl 5-oxo-5-[4-(thiomorpholinomethyl)phenyl]valerate](/img/structure/B1325606.png)